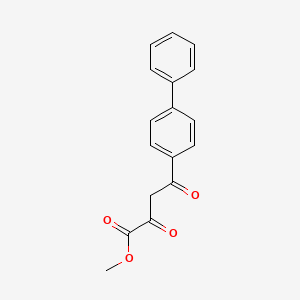

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate

Description

Chemical Identity and Nomenclature

Systematic IUPAC Name :

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate.

Synonyms :

Molecular Weight :

282.29 g/mol.

SMILES Notation :

COC(=O)C(=O)CC(=O)C₁=CC=C(C=C₁)C₂=CC=CC=C₂.

Structural Characteristics and Molecular Geometry

Core Structure

The molecule consists of:

Key Features:

- Keto-Enol Tautomerism : Like most β-diketones, this compound exhibits tautomeric equilibrium between keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered conjugated system.

- Planarity : The biphenyl group introduces rigidity, while the diketone chain allows conformational flexibility.

Historical Context in β-Diketone Research

β-Diketones have been pivotal in coordination chemistry since the 19th century, serving as ligands for metal complexes. Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate represents a modern extension of this class, with applications in:

Heterocyclic Synthesis :

Materials Science :

Catalysis :

Propriétés

IUPAC Name |

methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYQRPUOLGQGFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80493491 | |

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63656-27-9 | |

| Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

General Synthetic Strategy

Data Table: Summary of Preparation Methods

| Step | Method Description | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Claisen condensation to form diketone | Methyl acetate, base (NaH) | THF or EtOH | 0-25°C | 70-85 | Requires dry conditions |

| 2 | Aromatic substitution (Friedel-Crafts) | 4-Biphenyl derivative, AlCl3 | DCM or toluene | 25-80°C | 60-75 | Lewis acid catalyst needed |

| 3 | Suzuki coupling (alternative to step 2) | 4-Biphenylboronic acid, Pd catalyst | THF/H2O mixture | 50-90°C | 65-80 | More selective, milder conditions |

| 4 | Esterification (if required) | Methanol, acid catalyst (H2SO4) | Methanol | Reflux | 80-90 | Purification by distillation |

Detailed Research Findings

- Purity and Yield Optimization: The choice between Friedel-Crafts and Suzuki coupling depends on the desired purity and functional group tolerance. Suzuki coupling offers milder conditions and better control over regioselectivity, leading to higher purity products.

- Reaction Monitoring: Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm the structure of intermediates.

- Safety and Handling: The compound and intermediates should be handled under inert atmosphere to prevent oxidation. Protective equipment is required due to the potential toxicity of reagents and solvents.

- Scale-Up Considerations: For industrial preparation, solvent recovery and catalyst recycling are important to reduce costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated biphenyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate serves as a scaffold for designing new pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance biological activity.

Case Study : Research has demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study on breast cancer cell lines (MCF-7) showed significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, indicating a dose-dependent response .

Organic Synthesis

This compound is utilized as an intermediate in synthesizing more complex organic molecules. Its unique structure facilitates reactions that lead to the formation of various derivatives, which are valuable in synthetic chemistry.

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate in acidic medium | Carboxylic acids |

| Reduction | Lithium aluminum hydride in anhydrous ether | Alcohols |

| Substitution | Electrophilic reagents with Lewis acid catalyst | Halogenated or nitrated biphenyl derivatives |

Material Science

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is explored for developing advanced materials with specific properties. Its potential applications include:

- Polymer Production : The compound can be used to create polymers with enhanced durability.

- Coatings : It may serve as a component in coatings that provide resistance to environmental factors.

Biochemical Research

In biochemical studies, this compound is investigated for its interactions with biological molecules and potential therapeutic effects. Its ability to engage in π-π stacking interactions with aromatic residues in proteins influences protein structure and function . Additionally, preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

The biological activity of methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Mécanisme D'action

The mechanism of action of Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets. The biphenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites . These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparaison Avec Des Composés Similaires

Key Observations:

Substituent Effects: The 4-biphenyl group in the target compound increases molecular weight and hydrophobicity compared to phenyl or thienyl analogs. This may improve thermal stability in polymer applications but reduce solubility in polar solvents. Thienyl-substituted analogs (e.g., Methyl 2,4-dioxo-4-(2-thienyl)butanoate) exhibit lower molecular weights but introduce sulfur, which can influence redox behavior and coordination chemistry .

Synthetic Methods: All analogs share a common synthesis route involving esterification of the parent acid with an alcohol (e.g., methanol or ethanol) under acidic conditions . For example, methyl 4-(3,4-dimethoxyphenyl)butanoate is synthesized via refluxing the acid with methanol and H2SO4 .

Physical and Chemical Properties :

- Solubility : The biphenyl derivative is less polar than phenyl or thienyl analogs, favoring solubility in aromatic solvents (e.g., toluene).

- Reactivity : The β,δ-diketo ester moiety is highly reactive, enabling use in Claisen-Schmidt condensations or Michael additions. The biphenyl group may sterically hinder certain reactions compared to smaller substituents.

Activité Biologique

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate, also known as Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications in various scientific fields.

Chemical Structure and Properties

- Chemical Formula : C16H14O4

- Molecular Weight : 270.28 g/mol

- Functional Groups : Contains a dioxo butanoate structure and biphenyl moiety.

The presence of both the dioxo and biphenyl groups contributes to its distinct chemical reactivity and potential interactions with biological systems.

Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate's biological activity is primarily attributed to its interaction with various molecular targets:

- π-π Stacking Interactions : The biphenyl group can engage in π-π stacking with aromatic residues in proteins, influencing protein structure and function.

- Hydrolysis : The ester group can undergo hydrolysis, leading to the release of active metabolites that may exhibit biological effects.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on specific enzymes involved in metabolic pathways.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit selective cytotoxicity against cancer cell lines. For instance, derivatives of methyl dioxobutanoate have shown promise in inhibiting tumor growth by inducing apoptosis in malignant cells.

Case Study : A study evaluated the anticancer effects of methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate on breast cancer cell lines (MCF-7). Results demonstrated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment, suggesting a dose-dependent response.

Antimicrobial Properties

The compound has been explored for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.

| Microorganism | Inhibition Zone (mm) | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Bacillus subtilis | 18 | 50 |

Applications in Research

- Medicinal Chemistry : Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate serves as a scaffold for designing new pharmaceuticals targeting various diseases.

- Organic Synthesis : It is utilized as an intermediate in synthesizing more complex organic molecules.

- Material Science : The compound is explored for developing advanced materials with specific properties.

Comparative Analysis with Similar Compounds

The biological activity of methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate can be compared with other derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Methyl 2,4-dioxo-4-(2-thienyl)butanoate | Antimicrobial, anti-inflammatory | Contains thienyl group |

| Methyl 2-(5-methyl-1H-pyrazol-4-carbonyl)-2,4-dihydro-pyrazol-3-one | Anticancer | Pyrazole ring enhances bioactivity |

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate with high purity?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of the corresponding carboxylic acid. For example, refluxing 4-(4-phenylphenyl)-2,4-dioxobutanoic acid with methanol and sulfuric acid (H₂SO₄) under controlled conditions achieves esterification . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures ≥95% purity. Alternative routes include Claisen condensation of methyl acetoacetate derivatives with biphenyl carbonyl compounds under basic conditions (e.g., NaOMe/THF) .

Q. How should researchers characterize the structural integrity of Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm ester carbonyl signals (δ ~3.7 ppm for methyl ester, δ ~170-180 ppm for carbonyl carbons) and biphenyl aromatic protons (δ ~7.2-7.8 ppm) .

- IR Spectroscopy : Identify key functional groups (C=O stretching at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for diketone) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 296.1 (calculated for C₁₇H₁₄O₄) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction yields for the cyclization of Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate derivatives?

- Methodological Answer :

- Design of Experiments (DOE) : Systematically vary catalysts (e.g., p-TsOH vs. Lewis acids), solvents (polar aprotic vs. non-polar), and temperatures to identify optimal conditions .

- In-Situ Monitoring : Use HPLC or inline IR to track reaction progress and intermediate formation. For example, unexpected diketone tautomerization may reduce cyclization efficiency .

- Kinetic Studies : Compare activation energies under different conditions to pinpoint rate-limiting steps .

Q. How can computational chemistry predict the reactivity of Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate in novel heterocyclic syntheses?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks at the diketone moiety to predict regioselectivity in reactions with amines or hydrazines .

- Molecular Docking : Screen derivatives for potential bioactivity (e.g., antimicrobial or anticancer properties) by simulating interactions with target proteins (e.g., kinase enzymes) .

Contradiction Analysis

- Discrepancy in Oxidation Efficiency : reports 79% yield for Jones reagent-mediated oxidation of a similar diketone, while other studies using milder oxidants (e.g., KMnO₄) show lower yields (~60%). This suggests solvent polarity and steric effects from the biphenyl group may influence reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.